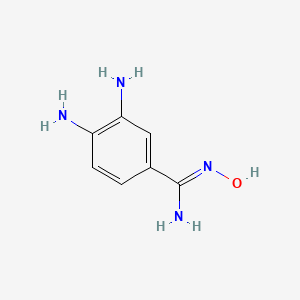

3,4-Diaminobenzamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Diaminobenzamidoxime is an organic compound that is part of the Amidines group . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

The synthesis of compounds similar to 3,4-Diaminobenzamidoxime has been described in a study on DNA-Targeted Benzimidazole-Amino Acid Conjugates . The synthetic steps involved:

- Reduction of the resin-bound amidoxime functionality to an amidine via treatment with 1M SnCl2•2H2O in DMF before cleavage of the final product from the resin .

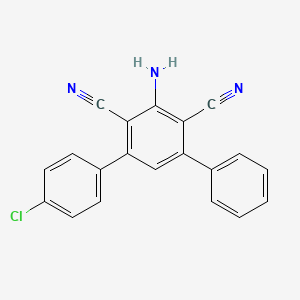

Molecular Structure Analysis

The molecular formula of 3,4-Diaminobenzamidoxime is C7H10N4O . Its molecular weight is 166.184 g/mol . The IUPAC name for this compound is 3,4-diamino-N’-hydroxybenzenecarboximidamide .

Physical And Chemical Properties Analysis

3,4-Diaminobenzamidoxime is a solid at room temperature . It has a molecular weight of 166.184 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Wissenschaftliche Forschungsanwendungen

1. Potassium Channel Blocker in Squid Axon Membranes

3,4-Diaminopyridine (DAP) exhibits potent action in selectively blocking potassium channels of squid axon membranes. It shows about 50 times higher potency than 4-aminopyridine. This characteristic of 3,4-DAP suggests its potential as a useful tool for the study of membrane ionic channels (Kirsch & Narahashi, 1978).

2. Neuromuscular Transmission in Myasthenia Gravis Model

In a study on a mouse model of myasthenia gravis, 3,4-DAP significantly improved neuromuscular transmission, mainly by increasing acetylcholine release. This supports its use in treating myasthenia gravis patients with defective transmitter release (Mori et al., 2012).

3. Effectiveness in Treating Downbeat Nystagmus

A study demonstrated that a single dose of 3,4-DAP significantly improved downbeat nystagmus (DBN), a syndrome related to cerebellar dysfunction. The drug is thought to increase the excitability of Purkinje cells, suggesting its potential therapeutic use in DBN (Strupp et al., 2003).

4. Chronic Demyelinating Polyneuropathy Treatment

In a study on chronic demyelinating polyneuropathy, 3,4-DAP was tested for its potential to improve clinical or electrophysiological function. However, no significant improvement in most neurologic function measurements was noted (Russell et al., 1995).

5. Lambert-Eaton Syndrome Treatment

Research on Lambert-Eaton syndrome showed that 3,4-DAP effectively ameliorated neuromuscular and autonomic nervous system disorders without severe side effects (Lundh et al., 1984).

6. Enhanced Brain Motor Activity in Multiple Sclerosis

A study indicated that 3,4-DAP may modulate brain motor activity in patients with multiple sclerosis, likely by enhancing excitatory synaptic transmission (Mainero et al., 2004).

7. Treatment of Botulism Neurotoxin A Intoxication

3,4-Diaminopyridine showed promise in reversing botulinum intoxication. Its use in a pH-dependent oral delivery platform using club moss spore exines indicated improved delivery and reduced side effects (Harris et al., 2016).

8. Hemodynamic Effects in Verapamil Toxicity

A study on swine models of verapamil toxicity revealed that 3,4-DAP could reverse the hypotensive and negative inotropic effects of verapamil toxicity, although it failed to improve survival and resulted in complications like muscle twitching, tachycardia, and hypertension (Plewa et al., 1994).

Safety And Hazards

3,4-Diaminobenzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

3,4-diamino-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKBHCWRPVYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminobenzamidoxime | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)

![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)